- Discovery of Novel Approach for Regioselective Synthesis of Thioxotriaza-Spiro Derivatives via Oxalic Acid, Synlett, 2019, 30(17), 2004-2009

Cas no 956-04-7 (4-chlorochalcone)

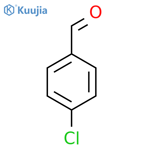

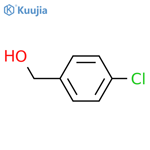

4-chlorochalcone structure

Nome del prodotto:4-chlorochalcone

4-chlorochalcone Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-chlorochalcone

- 4-chlorobenzalacetophenone

- 4-CHLOROBENZYLIDENE ACETOPHENONE

- 4-chloro-chalcon

- 4-chlorostyrylphenylketone

- p-chlorobenzalacetophenone

- p-chlorochalcone

- (4-Chlorobenzylidene)acetophenone

- (E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one

- 3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one (ACI)

- Chalcone, 4-chloro- (6CI, 7CI, 8CI)

- 1-Phenyl-3-(4-chlorophenyl)-2-propenone

- 1-Phenyl-3-(4-chlorophenyl)prop-2-en-1-one

- 2-(4-Chlorobenzylidene)acetophenone

- 3-(p-Chlorophenyl)-1-phenyl-2-propen-1-one

- 4-Chlorostyryl phenyl ketone

- NSC 2643

- NSC 636920

- p-Chlorostyryl phenyl ketone

- 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one

- NS00042011

- EINECS 213-476-1

- AI3-19969

- 956-04-7

- 2-Propen-1-one, 3-(4-chlorophenyl)-1-phenyl-, (2E)-

- 4-CHLORO CHALCONE

- 4-Chlorochalcone, 97%

- NSC-636920

- BRN 1105953

- Q27116041

- 4-Chlorochalcone, trans-

- NSC-2643

- UNII-FLU6LN357N

- 2-Propen-1-one, 3-(4-chlorophenyl)-1-phenyl-

- CHEBI:34398

- NSC636920

- CHEMBL227560

- (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one

- MS-11493

- NSC-237974

- AKOS001377258

- Z46028359

- BDBM50440657

- (E)-p-Chlorostyryl phenyl ketone

- 4-Chlorochalcone, (E)-

- AKOS025310572

- MFCD00016345

- (E)-4-Chlorochalcone

- (2E)-3-(4-Chlorophenyl)-1-phenyl-2-propenone

- 2-Propen-1-one, 3-(4-chlorophenyl)-1-phenyl-, (E)-

- FLU6LN357N

- 2-07-00-00427 (Beilstein Handbook Reference)

- (E)-3-(4-chlorophenyl)-1-phenyl-prop-2-en-1-one

- s12306

- STK361346

- Chalcone, 4-chloro-

- (2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one

- SCHEMBL197310

- NSC237974

- CS-0370920

- CMLDBU00003474

- (2E)-3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one

- Chalcone, 4-chloro-, (E)-

- trans-4-Chlorochalcone

- Chalcone, 4-chloro-(6CI,7CI,8CI)

- 22252-16-0

- 3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one

-

- MDL: MFCD00016345

- Inchi: 1S/C15H11ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H

- Chiave InChI: ABGIIXRNMHUKII-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=CC=CC=1)C=CC1C=CC(Cl)=CC=1

- BRN: 1105953

Proprietà calcolate

- Massa esatta: 242.05000

- Massa monoisotopica: 242.049843

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 17

- Conta legami ruotabili: 3

- Complessità: 271

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 1

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: niente

- XLogP3: niente

- Superficie polare topologica: 17.1

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.1255 (rough estimate)

- Punto di fusione: 113-117 °C (lit.)

- Punto di ebollizione: 345.7°C (rough estimate)

- Punto di infiammabilità: 210.3 °C

- Indice di rifrazione: 1.5220 (estimate)

- PSA: 17.07000

- LogP: 4.23610

- Solubilità: Non determinato

4-chlorochalcone Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: Irritant

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: R36/37/38: irritante per occhi, vie respiratorie e pelle

- Istruzioni di sicurezza: S26-S36/37/39

- RTECS:UD5572994

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- Frasi di rischio:R36/37/38

4-chlorochalcone Dati doganali

- CODICE SA:2914700090

- Dati doganali:

Codice doganale cinese:

2914700090Panoramica:

2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

Riassunto:

SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%

4-chlorochalcone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 011128-100g |

4-Chlorochalcone |

956-04-7 | 98 | 100g |

£75.00 | 2022-03-01 | |

| Apollo Scientific | OR1424-25g |

4-Chlorochalcone |

956-04-7 | 98% | 25g |

£65.00 | 2025-02-19 | |

| Key Organics Ltd | MS-11493-1MG |

(2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |

956-04-7 | >97% | 1mg |

£37.00 | 2025-02-08 | |

| Key Organics Ltd | MS-11493-10MG |

(2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |

956-04-7 | >97% | 10mg |

£63.00 | 2025-02-08 | |

| Key Organics Ltd | MS-11493-25G |

(2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |

956-04-7 | >97% | 25g |

£18.00 | 2025-02-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 558311-10G |

4-chlorochalcone |

956-04-7 | 10g |

¥406.7 | 2023-12-04 | ||

| Fluorochem | 011128-250g |

4-Chlorochalcone |

956-04-7 | 98 | 250g |

£150.00 | 2022-03-01 | |

| A2B Chem LLC | AB67241-5g |

4-Chlorochalcone |

956-04-7 | 98% | 5g |

$46.00 | 2024-07-18 | |

| abcr | AB114703-1g |

4-Chlorochalcone, 98%; . |

956-04-7 | 98% | 1g |

€84.90 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1441590-25g |

3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one |

956-04-7 | 98% | 25g |

¥687.00 | 2024-04-24 |

4-chlorochalcone Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid , Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ; 3 h, 80 °C

Riferimento

- Synthesis of α,α'-bis(substituted benzylidene)cycloalkanones and chalcones catalyzed with p-Toluenesulfonic acid (PTSA) on montmorillonite K10 under solvent-free conditions, Organic Chemistry: An Indian Journal, 2006, 2(5-6), 150-157

Synthetic Routes 3

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 - 5 °C; 3 h, 20 - 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

Riferimento

- A facial synthesis and antimicrobial activity of some pyrazole derivatives carrying indole, E-Journal of Chemistry, 2010, 7(3), 745-750

Synthetic Routes 5

Condizioni di reazione

1.1 Catalysts: Vanadate(1-), dioxo[sulfato(2-)-κO]-, hydrogen (1:1) ; 4 h, 70 °C

Riferimento

- Catalytic Synthesis of Chalcones and Pyrazolines Using Nanorod Vanadatesulfuric Acid: An Efficient and Reusable Catalyst, Journal of the Chinese Chemical Society (Weinheim, 2017, 64(1), 17-24

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Water Catalysts: Barium hydroxide Solvents: 1,4-Dioxane

Riferimento

- Barium(II) hydroxide as catalyst in organic reactions. 20. Structure-catalytic activity relationship in the Wittig reaction, Journal of Organic Chemistry, 1989, 54(15), 3695-701

Synthetic Routes 7

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 5 min, 0 °C

1.2 Solvents: Ethanol ; overnight, rt

1.2 Solvents: Ethanol ; overnight, rt

Riferimento

- Concentrated Aqueous Peroxodicarbonate: Efficient Electrosynthesis and Use as Oxidizer in Epoxidations, S-, and N-Oxidations, Angewandte Chemie, 2022, 61(25),

Synthetic Routes 9

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: Sodium hydroxide Solvents: Ethanol , Water ; 25 °C; 1 - 2 h, 25 °C

Riferimento

- Synthesis and evaluation of chalcone derivatives and Schiff bases derivatives as antibacterial agents, Journal of Modern Chemistry & Chemical Technology, 2018, 9(3), 1-7

Synthetic Routes 11

Condizioni di reazione

1.1 Catalysts: Chlorodiphenylphosphine , Palladium chloride , Cellulose Solvents: Acetone

Riferimento

- Study on the coupling reaction of organotins and acid chlorides catalyzed by cellulose oxyphosphine palladium complex, Huaxue Tongbao, 2001, (3), 171-174

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: Titanium nitride Solvents: Toluene ; 10 h, 100 °C

Riferimento

- Tuning the Product Selectivity of the α-Alkylation of Ketones with Primary Alcohols using Oxidized Titanium Nitride Photocatalysts and Visible Light, ACS Catalysis, 2020, 10(6), 3640-3649

Synthetic Routes 13

Condizioni di reazione

1.1 Catalysts: Sodium hydroxide Solvents: Methanol , Water ; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Synthesis of pyrazoline derivatives from chalcones and their antibacterial activity, Journal of Applicable Chemistry (Lumami, 2013, 2(6), 1679-1682

Synthetic Routes 14

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran

Riferimento

- Synthetic applications of organotellurium compounds. 1. A facile synthesis of α,β-unsaturated esters, ketones, and nitriles, Journal of Organic Chemistry, 1988, 53(20), 4862-4

Synthetic Routes 15

Condizioni di reazione

1.1 Catalysts: Naphthalene (reaction products with Sulfuric acid) , Sulfuric acid (reaction product with Naphthalene) ; 100 min, 70 °C; 70 °C → rt

1.2 Reagents: Dichloromethane ; > 1 min, heated

1.2 Reagents: Dichloromethane ; > 1 min, heated

Riferimento

- Carbon-based solid acid as an efficient and reusable catalyst for cross-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions, Cuihua Xuebao, 2008, 29(7), 602-606

Synthetic Routes 16

Condizioni di reazione

1.1 Catalysts: 1H-Imidazolium, 2-methyl-1,3-disulfo-, 2,2,2-trifluoroacetate (1:1) ; 10 min, 100 °C

Riferimento

- Bronsted Acidic Ionic Liquids Catalysed Sequential Michael-Like Addition of Indole with Chalcones via Claisen-Schmidt Condensation, ChemistrySelect, 2020, 5(10), 3041-3047

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Condizioni di reazione

1.1 Catalysts: Sulfuric acid (silica supported) ; 3 h, 80 °C

Riferimento

- Silica sulfuric acid as an efficient and reusable reagent for crossed-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions, Journal of the Brazilian Chemical Society, 2004, 15(5), 773-776

4-chlorochalcone Raw materials

- 4-Chlorobenzaldehyde

- (2E)-3-(4-Chlorophenyl)acryloyl chloride

- 4-Chlorobenzyl alcohol

- tributyl(phenyl)stannane

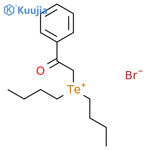

- Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide

- Acetophenone

4-chlorochalcone Preparation Products

4-chlorochalcone Letteratura correlata

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

956-04-7 (4-chlorochalcone) Prodotti correlati

- 137238-82-5(Acetic acid, (2-propenyloxy)-, phenylmethyl ester)

- 2692624-24-9(Ganglioside GD3-d3)

- 24512-60-5(19-Oxocinobufotalin)

- 100868-99-3(5,5-dimethylpiperidin-3-ol hydrochloride)

- 17773-22-7(thiolane-2,5-dicarboxylic acid)

- 2013431-20-2((1-methoxycycloheptyl)methyl(2-methylpropyl)amine)

- 2171725-27-0(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethyl}heptanoic acid)

- 1602629-63-9(2-(1-ethyl-4-methoxy-1H-pyrazol-5-yl)ethan-1-ol)

- 1987286-77-0(2-(Bromomethyl)-3-chloropyridine hydrobromide)

- 58871-07-1(3-O-Benzyl-4,6-O-isopropylidene-D-glucal)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:956-04-7)4-Chlorochalcone

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta